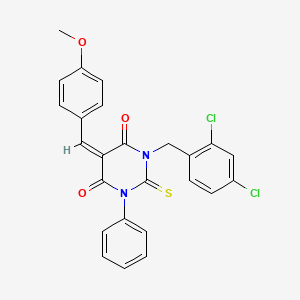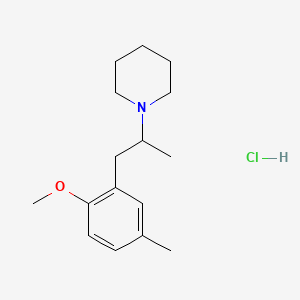
1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various medicinal compounds . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
The synthesis of 1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride involves several steps. One common method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another efficient method is the one-pot preparation of cyclic amines via chlorination of amino alcohols using SOCl2, which avoids the classical N-protection/O-activation/cyclization/deprotection sequence . Industrial production methods often involve continuous flow reactions and microwave irradiation to enhance yield and efficiency .
Chemical Reactions Analysis
1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (Cl2, Br2) and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing neurotransmitter levels and signaling pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-Diphenylmethoxy-1-methylpiperidine hydrochloride: Used as an antihistamine.
Pyrrolidine derivatives: Known for their anticonvulsant and other biological activities. The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
93145-34-7 |
|---|---|
Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
1-[1-(2-methoxy-5-methylphenyl)propan-2-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-13-7-8-16(18-3)15(11-13)12-14(2)17-9-5-4-6-10-17;/h7-8,11,14H,4-6,9-10,12H2,1-3H3;1H |
InChI Key |
AMZKBOPRXJVMJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(C)N2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


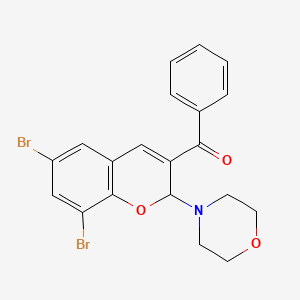
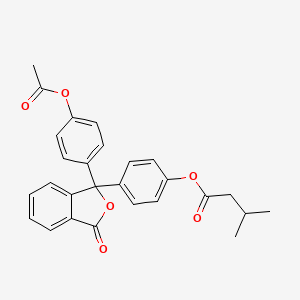
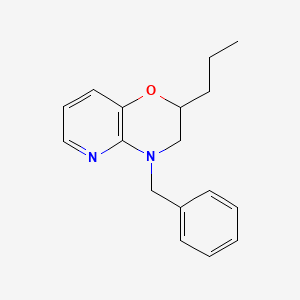
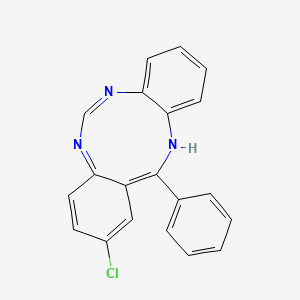
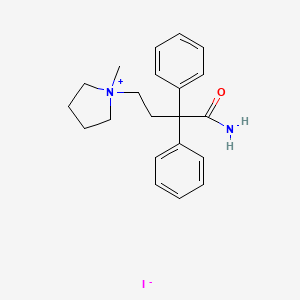

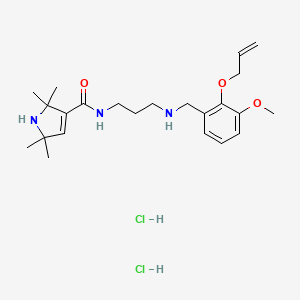
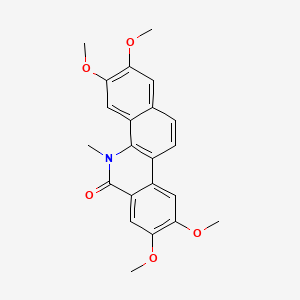


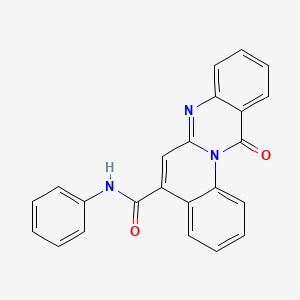
![9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12727826.png)
![N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12727834.png)
